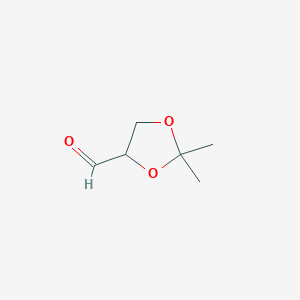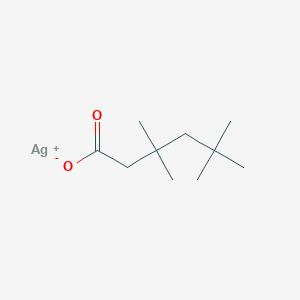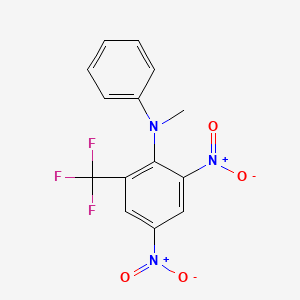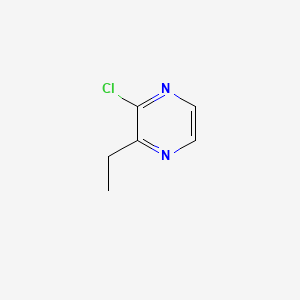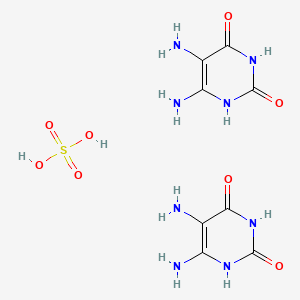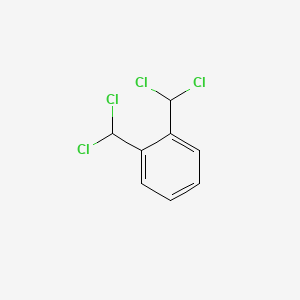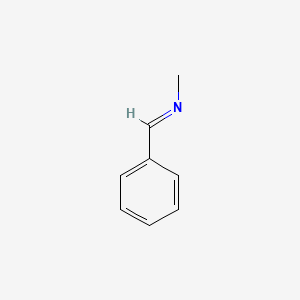
N-Benzylidenemethylamine
Vue d'ensemble
Description
N-Benzylidenemethylamine, with the chemical formula C8H9N, is a compound known for its applications in organic synthesis. This colorless liquid, also referred to as benzylideneamine, is characterized by its benzylidene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Benzylidenemethylamine is typically synthesized through the reaction of benzaldehyde with methylamine. The process involves mixing benzaldehyde with anhydrous methylamine in a solvent such as benzene. The mixture is then refluxed until no more water separates, followed by distillation under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzylidenemethylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzylidene derivatives
Applications De Recherche Scientifique
N-Benzylidenemethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of N-Benzylidenemethylamine involves its ability to form imine bonds with various substratesThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: N-Benzylidenemethylamine is unique due to its benzylidene functional group, which imparts distinct reactivity compared to other imines. Similar compounds include:
- N-Benzylidenebenzylamine
- Phenyl-(1-phenylethylidene)amine
- N-Trimethylsilylbenzaldimine
These compounds share similar structural features but differ in their reactivity and applications. This compound is particularly valued for its versatility in organic synthesis .
Propriétés
IUPAC Name |
N-methyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGGPKOEKKUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060750 | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-29-7 | |
| Record name | N-(Phenylmethylene)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylidenemethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylidene(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzylidenemethylamine?
A1: this compound has the molecular formula C8H9N and a molecular weight of 119.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Studies have utilized ultraviolet-visible (UV-Vis) spectroscopy [, ], infrared (IR) spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [] to characterize this compound and its derivatives. These techniques provide information about electronic transitions, vibrational modes, and proton environments within the molecule, respectively. Electron diffraction studies have also contributed to understanding the molecular structure of this compound [].
Q3: What is the preferred conformation of this compound?
A3: Experimental and computational studies, including dipole moment analysis and CNDO/2 calculations, support a coplanar E configuration for this compound []. In this conformation, the hydrogen atom of the N-methyl group is eclipsed by the C=N double bond.
Q4: How do substituents affect the electronic structure of this compound?
A4: Research on para-substituted N-Benzylidenemethylamines demonstrates that the electronic properties of substituents influence the molecule's dipole moment and electronic absorption spectra [, ]. This suggests a degree of conjugation between the aromatic ring and the imine group.
Q5: How does this compound react with phosgene?
A5: Reaction of this compound with phosgene leads to the formation of (α-chlorobenzyl)methylcarbamoyl chloride []. This reaction highlights the reactivity of the imine nitrogen towards electrophilic attack.
Q6: Can this compound be used in the synthesis of heterocycles?
A6: Yes, this compound acts as a dieneophile in [2+2] and [2+3] cycloaddition reactions with phosphagermaallene, forming four- and five-membered heterocycles []. Additionally, it participates in 1,3-dipolar cycloaddition reactions with bisnitrones and phenylenedimaleimide, yielding bisisoxazolidines []. It can also react with vinylene diisothiocyanate to form thioxo-2 imidazoline-4carbothioique-1 and dihydro-3,4 imidazo [1,2-e] thiadiazine-1,3,5thiones-4 derivatives [].
Q7: What is the role of this compound in the synthesis of 4-Phenyl-1,3-benzodiazepins?
A7: this compound serves as a key building block in the synthesis of 4-phenyl-1,3-benzodiazepins []. The reaction involves a dilithio intermediate generated from N-acylated-o-toluidine, which then reacts with this compound. Subsequent hydrolysis and cyclization steps afford the desired benzodiazepine derivative.
Q8: Can this compound be used in the synthesis of polymers?
A8: Yes, this compound can functionalize polymeric organolithiums, such as poly(styryl)lithium and poly(butadienyl)lithiums, to introduce secondary amine groups []. This reaction proceeds efficiently in hydrocarbon solvents at room temperature, yielding amine-functionalized polymers.
Q9: Can this compound participate in reactions catalyzed by samarium diiodide (SmI2)?
A9: this compound undergoes reduction with SmI2 to yield both reduced and coupled products []. Interestingly, this reaction exhibits autocatalytic behavior due to the formation of trivalent samarium during the process. The reaction kinetics suggest a surface catalysis mechanism.
Q10: Can this compound be hydrogenated using transition metal catalysts?
A10: Yes, theoretical studies demonstrate that rhodium(III) thiolate complexes can catalyze the hydrogenation of this compound []. Density functional theory (DFT) calculations suggest an ionic mechanism involving dihydrogen activation, imine protonation, and hydride transfer steps.
Q11: Can halogen bonding be utilized to catalyze reactions involving this compound?
A11: Theoretical investigations suggest that halogen-bonding catalysts can activate this compound for hydrocyanation reactions []. DFT calculations provide insight into the mechanism and energetics of this catalytic process, highlighting the potential of halogen bonding in organocatalysis.
Q12: What happens when this compound N-oxide is irradiated with UV light?
A12: Upon irradiation with UV light, this compound N-oxide undergoes a photo-rearrangement to form the corresponding oxazirane []. This reaction is influenced by solvent polarity and the electronic nature of substituents on the aromatic ring.
Q13: Does this compound interact with metal carbonyls under UV irradiation?
A13: this compound reacts photochemically with the chromium carbene complex (CO)5Cr[C(OMe)(Me)], leading to the formation of a β-lactam []. Interestingly, the analogous tungsten complex does not exhibit the same reactivity. Matrix isolation studies provide insight into the mechanism of this reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






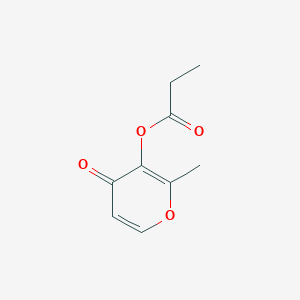
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
